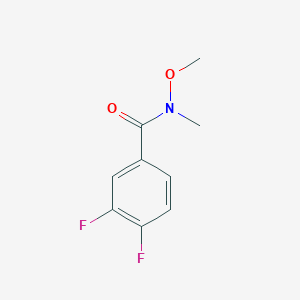

3,4-Difluoro-N-methoxy-N-methylbenzamide

Vue d'ensemble

Description

3,4-Difluoro-N-methoxy-N-methylbenzamide is an organic compound with the chemical formula C9H9F2NO2 It is characterized by the presence of two fluorine atoms attached to the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 3,4-difluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3,4-Difluoro-N-methoxy-N-methylbenzamide has shown potential as a therapeutic agent in several studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.

- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as a treatment for conditions characterized by excessive inflammation .

Case Study:

In a study evaluating the anti-inflammatory effects of this compound analogs, researchers found that certain modifications to the compound enhanced its potency against inflammatory markers in vitro. This highlights the importance of structural variations in optimizing therapeutic efficacy .

Biochemical Applications

The compound acts as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in several neurological processes. Inhibition of PDE10A can influence cyclic nucleotide levels in brain tissue, which has implications for treating neurodegenerative diseases .

Mechanism of Action:

The interaction with PDE10A suggests that this compound may modulate signaling pathways related to cognition and mood regulation, making it a candidate for further exploration in psychiatric disorders.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing various bioactive molecules. Its fluorinated structure enhances binding affinity to biological targets, potentially increasing the efficacy of synthesized compounds .

Mécanisme D'action

The mechanism of action of 3,4-Difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion .

Comparaison Avec Des Composés Similaires

- 3,5-Difluoro-N-methoxy-N-methylbenzamide

- 3,4-Difluoro-N-methyl-N-methoxybenzamide

- 3,4-Difluoro-N-methoxy-N-ethylbenzamide

Comparison: Compared to its analogs, 3,4-Difluoro-N-methoxy-N-methylbenzamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity. The presence of the methoxy and methyl groups also differentiates it from other similar compounds, potentially leading to distinct pharmacological profiles .

Activité Biologique

3,4-Difluoro-N-methoxy-N-methylbenzamide (DFMMB) is an organic compound with a molecular formula of CHFNO. Its unique structure, characterized by two fluorine atoms on the benzene ring and methoxy and methyl groups attached to the nitrogen of the amide, contributes to its potential biological activities. This article reviews the biological activity of DFMMB, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- DFMMB features two fluorine atoms, which enhance its binding affinity to biological targets. The methoxy and methyl groups may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Mechanism of Action:

- DFMMB interacts with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances its binding capabilities, potentially increasing efficacy in therapeutic applications. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis.

Biological Activities

Research has indicated that DFMMB exhibits several biological activities:

-

Anticancer Activity:

- DFMMB has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by affecting cell cycle progression and promoting cell death mechanisms . For instance, it demonstrated significant effects on MCF-7 breast cancer cells, leading to increased lactate dehydrogenase (LDH) levels indicative of cell damage .

- Anti-inflammatory Effects:

- Antibacterial Activity:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antibacterial | Comparable efficacy to standard antibiotics |

Case Study: Anticancer Activity

In a study focused on breast cancer cells (MCF-7), DFMMB was shown to significantly increase LDH levels from 85.35 ± 4.2 U/L (control) to 521.77 ± 30.8 U/L upon treatment. This increase indicates substantial cytotoxic effects on the cancer cells, suggesting that DFMMB may serve as a promising lead compound for further development in oncology .

Comparative Analysis

DFMMB's unique structural characteristics differentiate it from related compounds such as 3,5-Difluoro-N-methoxy-N-methylbenzamide and 3,4-Difluoro-N-methyl-N-methoxybenzamide. These differences can significantly influence both chemical reactivity and biological activity. The specific positioning of fluorine atoms and the presence of methoxy and methyl groups contribute to distinct pharmacological profiles that warrant further investigation .

Propriétés

IUPAC Name |

3,4-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVLMFYILRWQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596980 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188345-25-7 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.